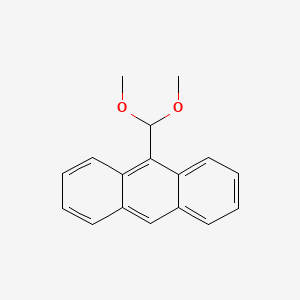

9-(Dimethoxymethyl)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

98178-26-8 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

9-(dimethoxymethyl)anthracene |

InChI |

InChI=1S/C17H16O2/c1-18-17(19-2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,17H,1-2H3 |

InChI Key |

DQFQCFJROVPBTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |

Origin of Product |

United States |

Mechanistic Investigations of 9 Dimethoxymethyl Anthracene Reactivity

Hydrolytic Stability and Kinetic Studies of the Acetal (B89532) Moiety

The dimethoxymethyl group in 9-(dimethoxymethyl)anthracene is an acetal, which is generally stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions. This acid-catalyzed hydrolysis regenerates the parent aldehyde (9-anthraldehyde) and two equivalents of methanol (B129727). The study of the kinetics and mechanism of this process provides valuable insights into the compound's stability and reactivity profile.

The acid-catalyzed hydrolysis of acetals can proceed through several distinct mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-making steps and the nature of the rate-determining step. The most common mechanisms are the A-1, A-2, and A-SE2 pathways.

A-1 (Unimolecular) Mechanism: In the A-1 mechanism, the reaction begins with a rapid and reversible protonation of one of the oxygen atoms of the acetal. The rate-determining step is the subsequent unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol molecule. This intermediate then rapidly reacts with a water molecule to form a hemiacetal, which, after a series of proton transfers and cleavage of the second C-O bond, ultimately yields the corresponding aldehyde or ketone. The A-1 mechanism is characterized by a pre-equilibrium protonation followed by a slow, unimolecular heterolysis.

A-2 (Bimolecular) Mechanism: The A-2 mechanism also involves an initial pre-equilibrium protonation of an acetal oxygen. However, in this pathway, the rate-determining step is a bimolecular attack of a water molecule on the protonated acetal, proceeding through a single transition state. This concerted process avoids the formation of a discrete oxocarbenium ion intermediate. This mechanism is less common for the hydrolysis of simple acetals but can be favored under specific structural or environmental conditions.

A-SE2 (Bimolecular Electrophilic Substitution) Mechanism: The A-SE2 mechanism involves a rate-determining proton transfer to the acetal. This is distinct from the A-1 and A-2 mechanisms where protonation is a rapid pre-equilibrium step. In the A-SE2 pathway, the slow transfer of a proton to one of the oxygen atoms leads directly to the transition state for C-O bond cleavage. This mechanism is often associated with very strong acids and substrates that are poor bases.

For acetals derived from aromatic aldehydes, such as this compound, the A-1 mechanism is generally favored due to the ability of the aromatic ring to stabilize the resulting oxocarbenium ion intermediate through resonance.

Electron-Donating Groups (EDGs): Substituents that donate electron density to the anthracene (B1667546) ring (e.g., methoxy (B1213986), amino, alkyl groups) would be expected to accelerate the rate of hydrolysis. EDGs stabilize the positive charge of the intermediate oxocarbenium ion through resonance and/or inductive effects, thereby lowering the activation energy of the rate-determining step.

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the anthracene ring (e.g., nitro, cyano, carbonyl groups) would be expected to decelerate the rate of hydrolysis. EWGs destabilize the positively charged oxocarbenium ion, increasing the activation energy and slowing down the reaction.

The position of the substituent on the anthracene nucleus would also play a critical role. Substituents at positions that allow for direct resonance interaction with the 9-position (e.g., positions 2, 4, 5, 7, and 10) would exert the strongest electronic effects.

To quantitatively describe the hydrolytic stability of this compound, it is essential to determine its kinetic and thermodynamic parameters. Although specific experimental data for this compound is scarce, the following outlines the methodologies used for such determinations.

The rate of hydrolysis can be monitored experimentally by tracking the disappearance of the reactant or the appearance of a product over time using techniques such as UV-Vis spectroscopy (monitoring the change in absorbance corresponding to the anthracene chromophore or the formation of 9-anthraldehyde) or NMR spectroscopy.

The reaction is typically studied under pseudo-first-order conditions, with a large excess of water and a constant acid concentration. The rate law can be expressed as:

Rate = kobs[this compound]

where kobs is the observed pseudo-first-order rate constant. The half-life (t1/2) of the reaction, which is the time required for the concentration of the reactant to decrease to half of its initial value, is related to the rate constant by the equation:

t1/2 = ln(2) / kobs

By determining kobs at various acid concentrations, the second-order rate constant (kH+) can be obtained from the slope of a plot of kobs versus [H+].

Table 1: Illustrative Hydrolysis Kinetic Data for Structurally Related Aromatic Acetals

| Acetal Derivative | Conditions | Rate Constant (k) | Half-life (t1/2) |

| Benzaldehyde (B42025) dimethyl acetal | 0.1 M HCl, 25 °C | 1.5 x 10-4 s-1 | ~77 min |

| p-Methoxybenzaldehyde dimethyl acetal | 0.1 M HCl, 25 °C | 2.8 x 10-2 s-1 | ~25 s |

| p-Nitrobenzaldehyde dimethyl acetal | 0.1 M HCl, 25 °C | 3.1 x 10-6 s-1 | ~62 hours |

Note: The data in this table is illustrative for structurally related compounds and not specific to this compound. The values are approximations based on general trends in acetal hydrolysis.

To further elucidate the reaction mechanism, the influence of temperature on the reaction rate is studied to determine the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are calculated from the Eyring equation by plotting ln(k/T) against 1/T.

A-1 mechanisms typically exhibit a small and often slightly positive entropy of activation, as the transition state involves the dissociation of the protonated substrate into two particles (the oxocarbenium ion and the alcohol), leading to an increase in disorder.

A-2 mechanisms , on the other hand, generally have a large, negative entropy of activation because the transition state involves the association of the protonated substrate and a water molecule, leading to a more ordered state.

Solvent isotope effects provide another powerful tool for mechanistic investigation. This involves comparing the rate of reaction in H2O with that in D2O. The kinetic solvent isotope effect (KSIE) is expressed as the ratio kH₂O/kD₂O.

For an A-1 mechanism , an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed. This is because D3O+ is a stronger acid than H3O+, leading to a higher concentration of the protonated substrate in the pre-equilibrium step in D2O.

For an A-2 mechanism , a normal solvent isotope effect (kH₂O/kD₂O > 1) is typically seen, as the proton transfer from the acid to the substrate is part of the rate-determining step, and the O-H bond is easier to break than the O-D bond.

Determination of Kinetic and Thermodynamic Parameters for Hydrolysis

Photochemical Reactivity Pathways of Anthracene Derivatives

The anthracene core of this compound is photoactive and can undergo characteristic photochemical reactions upon absorption of UV radiation. The presence of the dimethoxymethyl substituent at the 9-position can influence the course and efficiency of these reactions. The two primary photochemical pathways for anthracene derivatives are photodimerization and photooxidation.

Photodimerization ([4+4] Cycloaddition): Upon excitation with UV light, an excited-state anthracene molecule can react with a ground-state anthracene molecule in a [4+4] cycloaddition reaction to form a dimer. This reaction typically occurs between the 9 and 10 positions of the two anthracene moieties. The presence of a substituent at the 9-position, as in this compound, can sterically hinder this dimerization process. The extent of this hindrance will depend on the size and conformation of the dimethoxymethyl group. In some cases, head-to-tail dimerization may be favored over head-to-head dimerization to minimize steric repulsion.

Photooxidation (Endoperoxide Formation): In the presence of oxygen and light, anthracene derivatives can undergo photooxidation. This process is typically mediated by singlet oxygen (1O2), which is generated through energy transfer from the excited triplet state of the anthracene derivative to ground-state molecular oxygen (3O2). Singlet oxygen then acts as a dienophile in a [4+2] cycloaddition reaction across the 9 and 10 positions of the anthracene ring to form a 9,10-endoperoxide. These endoperoxides are often thermally unstable and can release singlet oxygen upon heating, a property that has been explored in various applications. The electronic and steric nature of the 9-substituent can influence the rate of both intersystem crossing to the triplet state and the subsequent reaction with singlet oxygen.

The photochemical reactivity of this compound is a complex interplay of the inherent properties of the anthracene chromophore and the steric and electronic influence of the acetal substituent.

Photoinduced Electron Transfer (PET) Mechanisms and Fluorescence Quenching

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic molecules, including anthracene derivatives. In a typical PET process, the electronically excited fluorophore can act as either an electron donor or acceptor, leading to the quenching of its fluorescence. nih.govnih.gov The efficiency of PET is dependent on the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor and the excitation energy of the fluorophore.

For anthracene derivatives, fluorescence quenching via PET has been observed in the presence of suitable electron donors or acceptors. For instance, studies on 9-methylanthracene (B110197) have shown that its fluorescence is quenched by aromatic amines like N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA) through an electron transfer mechanism. In these systems, the excited 9-methylanthracene acts as an electron acceptor. The quenching process can be influenced by the solvent environment, with different efficiencies observed in homogeneous solutions versus micellar systems.

In the case of this compound, the dimethoxymethyl group is generally considered to be electronically neutral or weakly electron-donating. Therefore, the anthracene core remains the primary site of photoactivity. The presence of a quencher, either an electron donor or acceptor, can lead to the de-excitation of the excited state of this compound through an electron transfer process, resulting in a decrease in fluorescence intensity. The mechanism can be described by the following general steps:

Excitation: An + hν → An*

Electron Transfer (Quenching): An* + Q → An•⁻ + Q•⁺ (reductive quenching) or An* + Q → An•⁺ + Q•⁻ (oxidative quenching)

Back Electron Transfer: An•⁻ + Q•⁺ → An + Q or An•⁺ + Q•⁻ → An + Q

Intramolecular PET has also been studied in systems where the anthracene moiety is covalently linked to a donor or acceptor group. For example, in benzoate (B1203000) esters of 9-anthracenemethanol (B72535), photoinduced intramolecular electron transfer from the anthracene chromophore to the benzoate chromophore has been demonstrated. scispace.com This process is evidenced by changes in the dipole moment between the ground and excited states and can be influenced by substituents on the benzoate ring, following Hammett correlations. scispace.com

The following table summarizes the key aspects of PET in anthracene systems relevant to this compound.

| Feature | Description | Reference(s) |

| Mechanism | Transfer of an electron between the excited anthracene core and a donor/acceptor molecule (quencher). | nih.govnih.gov |

| Effect | Reduction or "quenching" of the fluorescence intensity of the anthracene derivative. | nih.gov |

| Role of Anthracene | Can act as either an electron acceptor (with amine donors) or an electron donor. | scispace.com |

| Influencing Factors | Redox potentials of donor/acceptor, excitation energy, solvent polarity, and intramolecular linkages. | scispace.com |

Photodimerization and Excimer Formation in Anthracene Systems

A characteristic photoreaction of anthracene and its derivatives is [4π+4π] photodimerization. scispace.com Upon irradiation with UV light, two anthracene molecules can undergo a cycloaddition reaction to form a dimer. This reaction is often preceded by the formation of an excimer, which is an excited-state dimer formed between an excited monomer and a ground-state monomer. researchgate.net

The general mechanism for photodimerization via an excimer is as follows:

Excitation: An + hν → An*

Excimer Formation: An* + An → (An-An)*

Dimerization: (An-An)* → Dimer

Fluorescence/Decay: An* → An + hν' (monomer fluorescence) or (An-An)* → 2An + hν'' (excimer fluorescence)

The formation of the excimer is characterized by a broad, red-shifted, and structureless emission band in the fluorescence spectrum, in contrast to the structured emission of the monomer. researchgate.net The geometry of the excimer is crucial for the subsequent dimerization step. A parallel, face-to-face arrangement of the two anthracene moieties is required for the formation of the photodimer. researchgate.net

For 9-substituted anthracenes, the substituent can influence both the efficiency of excimer formation and the stereochemistry of the resulting dimer. Bulky substituents at the 9-position can sterically hinder the formation of the sandwich-like excimer necessary for dimerization. researchgate.net In the case of this compound, the dimethoxymethyl group is moderately bulky and would be expected to influence the rate and regioselectivity of the photodimerization.

Studies on 9-methylanthracene have shown that both stable dimers and metastable excimers are formed upon UV irradiation. researchgate.net The photodimerization kinetics can be complex and may even be autocatalytic in the solid state. researchgate.net The structure of the photodimer can be either head-to-head or head-to-tail, depending on the orientation of the substituents in the excimer precursor.

| Process | Description | Key Intermediates |

| Excitation | Absorption of a photon by an anthracene molecule to form an excited singlet state. | Excited Monomer (An) |

| Excimer Formation | Association of an excited monomer with a ground-state monomer. | Excimer ((An-An)) |

| Photodimerization | [4π+4π] cycloaddition reaction from the excimer to form a stable dimer. | Photodimer |

Reactions with Singlet Oxygen Leading to Endoperoxide Formation

Anthracenes are known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form endoperoxides. nih.govresearchgate.net Singlet oxygen is a highly reactive electronically excited state of molecular oxygen, which can be generated through photosensitization. The reaction involves the addition of ¹O₂ across the 9 and 10 positions of the anthracene ring.

The general mechanism is:

Sensitizer (B1316253) Excitation: Sens + hν → ¹Sens* → ³Sens*

Energy Transfer: ³Sens* + ³O₂ → Sens + ¹O₂

Cycloaddition: Anthracene + ¹O₂ → Anthracene-9,10-endoperoxide

This reaction is highly efficient for many anthracene derivatives. The substituents on the anthracene ring can influence the rate of this reaction. Electron-donating groups generally increase the reactivity of the anthracene core towards singlet oxygen. nih.gov The dimethoxymethyl group on this compound is expected to have a modest electronic effect, but the anthracene core itself is inherently reactive towards this species.

The resulting endoperoxides are often stable at room temperature but can release singlet oxygen upon heating or further irradiation, making them useful as chemical sources of ¹O₂. gu.sefu-berlin.de For example, 9,10-dimethylanthracene (B165754) readily forms its corresponding endoperoxide upon photosensitized oxidation. rsc.org The formation of the endoperoxide is typically the sole product detected in these reactions. rsc.org

The table below summarizes the reaction of anthracenes with singlet oxygen.

| Reactant | Product | Reaction Type | Key Features |

| Anthracene Derivative + Singlet Oxygen (¹O₂) | 9,10-Endoperoxide | [4+2] Cycloaddition | Occurs across the 9 and 10 positions; rate is influenced by substituents. |

Diels-Alder Cycloaddition Reactions Involving the Anthracene Core

The anthracene core can act as a diene in Diels-Alder, or [4+2] cycloaddition, reactions. nih.govmnstate.edu The central ring of the anthracene is typically the most reactive diene system. The reaction involves the 9 and 10 positions of the anthracene reacting with a dienophile, an alkene or alkyne, to form a six-membered ring adduct. mnstate.edu

The reactivity of the anthracene diene can be influenced by substituents. For 9-substituted anthracenes, the substituent can affect the regioselectivity of the cycloaddition with unsymmetrical dienophiles. orientjchem.org Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanism and regioselectivity of these reactions. researchgate.net

For example, the Diels-Alder reaction between 9-(methoxymethyl)anthracene and citraconic anhydride (B1165640) has been studied computationally. researchgate.net These studies explore the different possible reaction pathways (e.g., ortho and meta) and predict the thermodynamically and kinetically favored products. Such investigations indicate that the reaction has a normal electron demand character, and the regioselectivity is governed by the electronic and steric interactions between the diene and dienophile. researchgate.net

The Diels-Alder reaction of this compound with a suitable dienophile, such as maleic anhydride or N-methylmaleimide, would be expected to proceed across the 9,10-positions to yield the corresponding cycloadduct. The reaction conditions, such as temperature and solvent, can also play a significant role in the outcome of the reaction. rsc.org

| Diene | Dienophile | Reaction Type | Product |

| 9-Substituted Anthracene | Alkene or Alkyne (e.g., Maleic Anhydride) | [4+2] Diels-Alder Cycloaddition | 9,10-Ethanoanthracene derivative |

Photophysical Properties and Excited State Dynamics of 9 Dimethoxymethyl Anthracene Derivatives

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of anthracene (B1667546) and its derivatives are characterized by distinct vibronic structures, a feature that is sensitive to the molecular environment and substitution pattern. researchgate.net

The UV-Visible absorption spectrum of anthracene-based compounds is governed by π-π* transitions within the aromatic system. The size of the conjugated system has a significant impact on the absorption peak wavelengths; larger conjugated systems tend to shift the absorption to longer wavelengths. shimadzu.co.kr For anthracene itself, absorption bands are typically observed in the range of 300-400 nm. shimadzu.co.krresearchgate.net In 9,10-disubstituted anthracenes, substitutions can have a minor or significant effect on the UV/Vis absorption depending on the nature of the substituent. rsc.org For instance, the introduction of a dimethoxymethyl group at the 9-position results in a molecule with a planar anthracene skeleton where the two methoxy (B1213986) groups are situated above and below the ring system. nih.gov

The absorption spectra of anthracene derivatives often display well-resolved vibronic bands. researchgate.net These bands correspond to transitions from the ground electronic state to various vibrational levels of the first excited singlet state (S1). The most common transitions observed are the 0-0, 0-1, and 0-2 bands. researchgate.net The position and intensity of these bands can be influenced by the solvent and the specific substituents on the anthracene core. For example, in 9-(N,N-dimethylamino)anthracene, the absorption spectra reveal a local and an underlying charge-transfer band. iitkgp.ac.inlsu.edu

Table 1: UV-Visible Absorption Data for Selected Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Anthracene | Ethanol | 255, 286, 375 | 180, 360, 7100 |

| 9-Methylanthracene (B110197) | Not Specified | 366 | Not Specified |

| 9,10-Dimethylanthracene (B165754) | MCM-41 (loaded) | ~370-410 | Not Specified |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane (B81311) | Not Specified | Not Specified |

Data compiled from various sources. shimadzu.co.krresearchgate.netaatbio.combjraylight.com

Fluorescence spectroscopy is a powerful tool to investigate the excited-state properties of anthracene derivatives. These compounds are known for their strong luminescence, making them suitable for applications such as fluorescent probes and emitters in light-emitting devices. scirp.org

The fluorescence emission of anthracene derivatives typically mirrors their absorption spectra, exhibiting a similar vibronic structure. researchgate.net The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is a key parameter in fluorescence spectroscopy. edinst.com A large Stokes shift is often desirable for applications in bioimaging to minimize self-quenching and background interference. nih.govfrontiersin.org

The Stokes shift is influenced by the polarity of the solvent and the nature of the substituent. edinst.com For example, in some anthracene derivatives, the Stokes shift increases with increasing solvent polarity. nih.gov The emission of crystalline anthracene is significantly Stokes shifted due to intermolecular forces. researchgate.net

Table 2: Fluorescence Emission and Stokes Shift Data for Selected Anthracene Derivatives

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Anthracene | Cyclohexane | 350 | Not specified | Not specified |

| 9-Methylanthracene | Not Specified | 366 | 413 | 47 |

| 2,2′-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA) | Ethanol | Not specified | Not specified | 157 |

| 2,2′-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA) | Toluene | Not specified | Not specified | 93 |

Data compiled from various sources. aatbio.comnih.govomlc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Absolute fluorescence quantum yields can be determined using an integrating sphere spectrometer. bjraylight.com This method involves comparing the integrated excitation light profiles with and without the sample and the integrated fluorescence spectrum of the sample. bjraylight.com

Alternatively, relative quantum yields can be measured by comparing the fluorescence intensity of the sample to that of a well-characterized standard, such as quinine (B1679958) sulfate. iitkgp.ac.in

The fluorescence properties of anthracene derivatives can be highly sensitive to the solvent environment. iitkgp.ac.inlsu.edu For instance, in the case of 9-(N,N-dimethylamino)anthracene, the fluorescence quantum yield generally decreases as the solvent polarity increases from cyclohexane to acetonitrile. iitkgp.ac.in However, in highly polar protic solvents like water and ethylene (B1197577) glycol, the quantum yield can be higher. iitkgp.ac.in

Solvent viscosity also plays a crucial role. In viscous solvents, the fluorescence lifetimes of some anthracene derivatives have been observed to increase. iitkgp.ac.in This is often attributed to the restriction of intramolecular motions that would otherwise lead to non-radiative decay.

The phenomenon of solvatochromism, where the color or fluorescence emission changes with the solvent, is also observed in some anthracene derivatives. semanticscholar.org This effect can be analyzed using models like the Lippert-Mataga equation to understand the change in dipole moment upon excitation. semanticscholar.org

While many fluorophores experience aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, some anthracene derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). rsc.orgrsc.org In AIE-active compounds, the molecules are typically non-emissive or weakly emissive in solution but become highly fluorescent in the aggregated state or solid state. nsf.govjlu.edu.cn

This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nsf.gov Several 9,10-disubstituted anthracene derivatives have been shown to be AIE-active, with applications in areas like bioimaging. rsc.orgnih.govmdpi.com The specific molecular structure, including the nature of the substituents, is a key factor in determining the AIE properties of an anthracene derivative. rsc.org

Phosphorescence Characteristics and Mechanisms

While anthracene derivatives are primarily known for their strong fluorescence, they can also exhibit phosphorescence, which is emission from a triplet excited state. This process is typically much weaker and longer-lived than fluorescence. The efficiency of phosphorescence is intimately linked to the process of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state.

In crystalline anthracene, long-lived triplet excitons have been detected through the observation of their weak red phosphorescence. aps.org The radiative lifetime of these triplets is on the order of 60 seconds. aps.org The introduction of substituents can significantly influence the phosphorescence properties. For instance, in a study of phenothiazine-anthracene dyads, the formation of a triplet state with a lifetime of 209 µs was observed, demonstrating how molecular structure can be tailored to promote triplet state formation. unipg.it

The mechanism of phosphorescence is closely tied to spin-orbit coupling, which facilitates the formally forbidden transition between singlet and triplet states. In some systems, particularly those involving heavy atoms, this coupling is enhanced, leading to more efficient ISC and, consequently, more intense phosphorescence. However, even in heavy-atom-free systems, specific molecular geometries and electronic structures can promote ISC. For example, the orthogonal arrangement of donor and acceptor moieties in certain anthracene derivatives can enhance spin-orbit charge-transfer intersystem crossing (SOCT-ISC). unipg.it

Excited-State Relaxation and Energy Transfer Processes

Upon photoexcitation, molecules can undergo a variety of relaxation and energy transfer processes. These pathways determine the ultimate fate of the absorbed energy and are crucial for understanding and controlling the photophysical behavior of a material.

Internal Conversion and Vibrational Relaxation Pathways

Following excitation to a higher electronic state (e.g., S₂, S₃), molecules typically undergo rapid internal conversion (IC) to the lowest singlet excited state (S₁). mdpi.com This process is a non-radiative transition between states of the same spin multiplicity and occurs on a timescale of 10⁻⁹ to 10⁻⁷ seconds. mdpi.com Subsequently, or concurrently, vibrational relaxation occurs, where the molecule loses excess vibrational energy to its surroundings, typically as heat, on a much faster timescale of 10⁻¹³ to 10⁻⁹ seconds in the condensed phase. mdpi.com

Theoretical studies on blue-emitting anthracene derivatives have shown that the driving force for both internal conversion and vibrational relaxation originates mainly from the anthracenylene group. rsc.orgresearchgate.net The rate of internal conversion is proportional to the square of the off-diagonal vibronic coupling constants. researchgate.net Recent research suggests that vibrational relaxation can be a significant non-radiative decay pathway in some anthracene derivatives. researchgate.netresearchgate.net The solvent can also play a role in vibrational energy relaxation, with studies on bridged azulene-anthracene compounds showing that the rate of solvent thermalization is influenced by the molecular structure. arxiv.org

Intersystem Crossing and Triplet State Generation

Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is a key factor in determining the quantum yields of fluorescence and phosphorescence. For many anthracene derivatives, ISC competes with fluorescence. For example, substitution at the 9 and 10 positions with phenyl groups can inhibit intersystem crossing due to the non-coplanar arrangement of the phenyl groups with the anthracene core, leading to a preference for fluorescence. mdpi.com

The mechanism of ISC can be influenced by several factors. The El-Sayed rule states that ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*). chemrxiv.org However, recent studies on an anthracene derivative with an indenoquinoline substituent have shown that efficient high-lying reverse intersystem crossing (hRISC) can occur even when the El-Sayed rule is not followed. rsc.org In this case, a relatively strong spin-orbit coupling matrix element between the high-lying triplet state (T₄) and the lowest singlet state (S₁) was found to be responsible for the efficient conversion of triplet excitons to singlet excitons. rsc.org

Furthermore, the formation of triplet states can also occur through charge recombination from a charge-separated state, as observed in a 9,10-bis(phenylethynyl)anthracene (B116448) dimer and trimer. nih.gov In some heavy-atom-free photosensitizers, rapid triplet state formation occurs primarily via high-energy triplet states through both spin-orbit coupled charge transfer and El-Sayed's rule-breaking intersystem crossing. rsc.org

Exciton (B1674681) and Exciplex Formation Dynamics and Spectroscopic Signatures

In the solid state or in concentrated solutions, excited-state interactions between neighboring molecules can lead to the formation of new species, such as excitons and exciplexes. An exciton is a mobile excited state in a molecular crystal or aggregate, while an exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state.

In nanoaggregates and thin films of 9,10-diphenylanthracene (DPA), emission from both exciton and excimer (an exciplex formed between identical molecules) states is observed. rsc.org The diffusion of singlet excitons prior to trapping in the excimer state has been demonstrated through exciton-exciton annihilation kinetics. rsc.org The near-perpendicular orientation of the phenyl rings at the 9 and 10 positions of anthracene elongates the intermolecular distance of the anthracene cores, which in turn impedes the exciton diffusion rate. rsc.org In well-ordered crystalline states, excimer emission dominates due to favorable intermolecular orbital overlap. rsc.org

Exciplex formation is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. mdpi.com This phenomenon has been observed in mixtures of anthracene derivatives with various compounds, including amines like N,N-dimethylaniline. researchgate.net The formation of an exciplex between an anthracene derivative and an amino compound in a solid thin film resulted in a red-shift of the emission maximum from 449 nm to 482 nm. researchgate.net

Triplet-Triplet Annihilation (TTA) Photon Upconversion Mechanisms

Triplet-triplet annihilation (TTA) is a process where two triplet-excited molecules interact to produce one molecule in an excited singlet state and another in the ground state. This process is the basis for photon upconversion, where low-energy photons are converted into higher-energy photons. TTA-UC systems typically consist of a sensitizer (B1316253), which absorbs the low-energy light and transfers its energy to an annihilator, and the annihilator itself, which undergoes TTA.

Anthracene derivatives, including 9,10-disubstituted anthracenes, are commonly used as annihilators in TTA-UC systems. rsc.org The efficiency of TTA-UC is influenced by the properties of both the sensitizer and the annihilator. For instance, several 9,10-disubstituted anthracene derivatives have been successfully used as annihilators with platinum octaethylporphyrin as the sensitizer, achieving upconversion quantum yields that slightly exceeded that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). rsc.org

Structure-Property Relationships in Anthracene Photophysics: Influence of Substituents

The photophysical properties of anthracene derivatives can be systematically tuned by modifying their chemical structure, particularly through the introduction of substituents at various positions on the anthracene core. acs.org These modifications can alter the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

Substitution with electron-donating or electron-withdrawing groups can significantly affect the electronic properties of the anthracene chromophore. acs.org For instance, a study on various substituted anthracenes revealed that the introduction of substituents generally leads to a red-shift in the absorption and emission spectra. acs.org The position of the substituent also plays a crucial role. For example, substituents placed along the direction of the transition dipole moment of the bright Lₐ excited state tend to increase the oscillator strength. acs.org

In the case of 9,10-disubstituted anthracenes, while substitutions may have a minor effect on the UV/Vis absorption, the fluorescence properties can be more significantly affected. rsc.org For example, the introduction of thiophene (B33073) substituents has been shown to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org In contrast, the introduction of carbon-carbon triple bonds at the 9,10-phenyls can noticeably alter the electronic states and improve the tunability of the optical emission. scirp.org

The nature of the emissive excited state can also be controlled by substituents. In a series of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes, the unsubstituted derivative emitted from a locally excited (LE) state, while donor-acceptor type derivatives with diphenylamino groups showed strong solvatofluorochromism due to emission from a charge-transfer (CT) state. kyushu-u.ac.jp

Advanced Spectroscopic and Computational Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution ¹H-NMR and ¹³C-NMR Chemical Shift Assignments

High-resolution ¹H-NMR spectroscopy confirms the structure of 9-(Dimethoxymethyl)anthracene by identifying the chemical shifts and coupling patterns of its protons. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the dimethoxymethyl group. nih.govresearchgate.net

The ¹H-NMR spectrum shows a singlet for the six protons of the two methoxy (B1213986) groups at approximately 3.57 ppm. nih.govresearchgate.net A singlet at 6.59 ppm corresponds to the methine proton of the acetal (B89532) group. The complex aromatic region displays a multiplet for four protons between 7.29 and 7.56 ppm, a doublet for two protons at 8.01 ppm, a singlet for the C10 proton at 8.49 ppm, and a doublet for the remaining two aromatic protons at 8.74 ppm. nih.govresearchgate.net

Detailed ¹³C-NMR chemical shift assignments for this compound are not extensively reported in publicly available literature. However, analysis of related anthracene derivatives provides expected ranges for the carbon signals. The carbons of the methoxy groups would be expected in the aliphatic region, while the anthracene core carbons would appear in the aromatic region of the spectrum.

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.57 | Singlet | 6H | -OCH₃ groups |

| 6.59 | Singlet | 1H | Methine CH |

| 7.29–7.56 | Multiplet | 4H | Aromatic CH |

| 8.01 | Doublet | 2H | Aromatic CH |

| 8.49 | Singlet | 1H | Aromatic CH (Position 10) |

Real-Time NMR Monitoring of Reaction Kinetics

While real-time NMR spectroscopy is a powerful tool for monitoring reaction kinetics by tracking the change in concentration of reactants and products over time, specific studies applying this technique to reactions involving this compound, such as its formation or hydrolysis, are not readily found in the surveyed literature. General applications of this method to other anthracene derivatives, for instance in studying the kinetics of Diels-Alder reactions, have demonstrated its utility in elucidating reaction mechanisms and determining rate constants.

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction of Anthracene Derivatives

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the orthorhombic system. nih.govresearchgate.net The analysis provides precise unit cell dimensions and confirms the molecular connectivity. The anthracene skeleton is observed to be essentially planar, with the two methoxy groups of the dimethoxymethyl substituent positioned above and below this plane. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.30 g/mol |

| Crystal System | Orthorhombic |

| a | 8.2310 (16) Å |

| b | 17.446 (4) Å |

| c | 19.261 (4) Å |

| Volume (V) | 2766.0 (10) ų |

| Z (Molecules per unit cell) | 8 |

| Temperature | 291 (2) K |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of the compound's identity.

For this compound, FT-IR spectroscopy performed on a KBr pellet reveals several characteristic absorption bands. nih.govresearchgate.net These include bands corresponding to C-H stretching in the aromatic and aliphatic regions, as well as C-O and C-C stretching vibrations that are characteristic of the acetal and anthracene functionalities.

Interactive Data Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 2932 | C-H stretching (aliphatic) |

| 1448 | Aromatic C=C stretching |

| 1186 | C-O stretching |

| 1105 | C-O stretching |

| 1066 | C-O stretching |

| 891 | C-H bending (aromatic) |

Specific Raman spectroscopy data for this compound is not widely available in the reviewed literature. However, it is expected that Raman scattering would complement the FT-IR data, particularly for the symmetric vibrations of the anthracene core.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the FTIR spectrum provides key information about its molecular structure. The spectrum, typically recorded from a KBr pellet, reveals characteristic absorption bands corresponding to the various bonds within the molecule.

Experimental data for this compound shows several key peaks. rsc.org A prominent band at 2932 cm⁻¹ is attributed to the C-H stretching vibrations of the methyl groups in the dimethoxymethyl substituent. rsc.org The aromatic C-H stretching vibrations of the anthracene core are also expected in this region. The presence of the anthracene skeleton is further confirmed by bands at 1448 cm⁻¹, which corresponds to aromatic C=C stretching vibrations. rsc.org The C-O stretching vibrations of the acetal group are observed as strong bands at 1186 cm⁻¹, 1105 cm⁻¹, and 1066 cm⁻¹. rsc.org Finally, the out-of-plane C-H bending vibrations of the substituted aromatic ring are responsible for the absorptions at 891 cm⁻¹ and 740 cm⁻¹. rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretch (methyl) | 2932 | rsc.org |

| C=C Stretch (aromatic) | 1448 | rsc.org |

| C-O Stretch (acetal) | 1186 | rsc.org |

| C-O Stretch (acetal) | 1105 | rsc.org |

| C-O Stretch (acetal) | 1066 | rsc.org |

| C-H Bend (aromatic out-of-plane) | 891 | rsc.org |

| C-H Bend (aromatic out-of-plane) | 740 | rsc.org |

Raman Spectroscopy in Solid-State Characterization

For instance, the Raman spectrum of anthracene is characterized by prominent peaks corresponding to the in-plane skeletal vibrations of the aromatic rings. These typically appear in the 1000-1600 cm⁻¹ region. For 9-nitroanthracene, additional bands related to the nitro group are observed. researchgate.net Based on these studies, the Raman spectrum of this compound is expected to show the characteristic bands of the anthracene core, along with contributions from the dimethoxymethyl substituent. The C-C stretching modes of the anthracene skeleton are expected to be strong, while the C-H bending and stretching modes would also be present. The symmetric stretching and bending modes of the dimethoxymethyl group would also give rise to characteristic Raman signals.

Electrochemical Characterization Techniques

Cyclic Voltammetry for the Determination of Electronic Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are crucial for understanding the electronic properties of a material and its potential use in organic electronic devices.

For anthracene derivatives, functionalization at the 9 and 10 positions can influence their electrochemical behavior. mdpi.com While specific CV data for this compound is not available, studies on other 9,10-disubstituted anthracenes show that the nature of the substituent has a minor effect on the HOMO and LUMO energy levels. nih.gov The HOMO and LUMO levels for a series of novel 9,10-anthracene-based molecules were found to be around -5.59 eV and -5.73 eV, respectively. mdpi.com It is expected that the dimethoxymethyl group, being a weakly electron-donating group, would have a modest impact on the electronic energy levels of the anthracene core. A typical experimental setup for determining the HOMO and LUMO levels of an organic compound via cyclic voltammetry would involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response to a sweeping potential.

Time-Resolved Spectroscopic Methods

Fluorescence Lifetime Measurements by Time-Correlated Single Photon Counting (TC-SPC)

Time-Correlated Single Photon Counting (TC-SPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. This parameter provides valuable information about the excited-state dynamics and the local environment of the fluorophore.

Anthracene and its derivatives are well-known for their fluorescent properties. The fluorescence lifetime of anthracene itself is on the order of nanoseconds. The substitution at the 9-position can influence the fluorescence lifetime. For example, a study on two novel anthracene derivatives found that cyano-substitution led to a shorter fluorescence lifetime. rsc.org While the specific fluorescence lifetime of this compound has not been reported, it is expected to exhibit fluorescence characteristic of a 9-substituted anthracene. The TC-SPC measurement would involve exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of the emitted photons. By constructing a histogram of these delay times, the fluorescence decay curve can be obtained and fitted to determine the lifetime.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic energy levels (HOMO and LUMO), which can complement and help interpret experimental data.

For anthracene derivatives, DFT calculations have been successfully employed to study the effects of substituents on their electronic and photophysical properties. rsc.orgnih.gov For example, DFT has been used to calculate the frontier orbital energy levels and to understand the nature of electronic transitions. rsc.org In the case of this compound, DFT calculations could be used to optimize its ground-state geometry and predict its FTIR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to calculate the vertical excitation energies and oscillator strengths, providing insights into its UV-visible absorption spectrum and the nature of its excited states. Such computational studies would be invaluable for a deeper understanding of the structure-property relationships of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Excited States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of organic molecules in both their ground and excited states. semanticscholar.orgresearchgate.net This approach, which is generally more computationally efficient than traditional ab initio methods, allows for the accurate calculation of various molecular properties, providing a deeper understanding of the structure-property relationships in compounds like this compound. researchgate.net

DFT calculations are instrumental in determining the optimized molecular geometry, frontier molecular orbital (HOMO and LUMO) energies, and the distribution of electron density. For anthracene derivatives, the nature and position of substituents significantly influence these properties. The dimethoxymethyl group at the 9-position of the anthracene core, being an electron-donating group, is expected to modulate the electronic landscape of the parent anthracene molecule. DFT studies on similarly substituted anthracenes have shown that such modifications can alter the energy levels of the frontier orbitals, which in turn affects the molecule's absorption and emission characteristics. scirp.orgnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a crucial extension of DFT for studying the properties of electronic excited states. rsc.org This method allows for the simulation of electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT can predict the energies of the singlet excited states (S₁, S₂, etc.) and provide insights into the nature of these transitions (e.g., π-π* transitions localized on the anthracene core). The calculated absorption spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic features.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Anthracene

| Property | Calculated Value |

| Ground State Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 3.7 |

| S₁ Excitation Energy (eV) | 3.1 |

| Oscillator Strength (S₀ → S₁) | 0.15 |

Semiempirical Molecular Orbital Calculations (e.g., AM1)

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally less demanding alternative to DFT for studying large molecular systems. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but employ a range of approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de While generally less accurate than DFT, semiempirical methods can still provide valuable qualitative insights into molecular structure and electronic properties.

The AM1 method has been successfully applied to a variety of organic molecules to predict geometries, heats of formation, and dipole moments. wikipedia.org For this compound, AM1 calculations could be employed for rapid conformational analysis, identifying the most stable arrangement of the dimethoxymethyl group relative to the planar anthracene ring system. Studies on other substituted anthracenes have utilized semiempirical methods to explore the impact of substituent conformation on the electronic properties of the molecule. iitkgp.ac.in

Table 2: Comparison of AM1 and DFT Calculated Ground State Dipole Moments for a Hypothetical Substituted Anthracene

| Method | Calculated Dipole Moment (Debye) |

| AM1 | 2.1 |

| DFT (B3LYP/6-31G*) | 2.5 |

Theoretical Prediction of Singlet-Triplet Transition Energies

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that governs the photophysical behavior of a molecule, including its fluorescence and phosphorescence properties. Theoretical calculations are essential for predicting this energy gap and understanding the factors that influence it.

For anthracene and its derivatives, the T₁ state is typically located at a significantly lower energy than the S₁ state. researchgate.net The magnitude of ΔEST can be influenced by the nature and position of substituents on the anthracene core. Computational methods, particularly DFT and its time-dependent extension, are widely used to calculate the energies of both the singlet and triplet excited states. mdpi.com By calculating the optimized geometries and energies of the S₁ and T₁ states, the adiabatic singlet-triplet energy gap can be determined.

In the context of this compound, the electron-donating dimethoxymethyl group is expected to have a tangible effect on the singlet-triplet gap compared to unsubstituted anthracene. Theoretical studies on other 9,10-disubstituted anthracenes have demonstrated that substituents can modulate the energies of the frontier molecular orbitals, which in turn affects the energies of the excited states. chalmers.se A precise theoretical prediction of the S₁ and T₁ energies for this compound would be crucial for understanding its potential for applications that rely on intersystem crossing or triplet-state processes, such as triplet-triplet annihilation upconversion. chalmers.se

Table 3: Illustrative Calculated Singlet and Triplet Energies and the Resulting Energy Gap for a Substituted Anthracene

| State | Energy (eV) |

| S₁ | 3.10 |

| T₁ | 1.85 |

| **ΔEST (S₁ - T₁) ** | 1.25 |

Supramolecular Chemistry and Self Assembly of Anthracene Derivatives

Rational Design Principles for Supramolecular Assemblies Incorporating Anthracene (B1667546) Cores

The rational design of supramolecular architectures relies on the precise control of the size, shape, and functionality of the molecular components. acs.org For systems incorporating anthracene cores, the design process leverages the inherent properties of the anthracene unit to construct larger, ordered structures.

Key design principles include:

Geometric Control: The geometry of the final assembly is dictated by the structure of the anthracene-based building blocks. For instance, "bent" or V-shaped monomers, such as those derived from 9,10-dihydro-9,10-ethanoanthracene (B1295376) or anthracene dimers linked by flexible spacers, can be used to create discrete, enclosed structures like molecular capsules and cages. acs.org In contrast, linear or planar anthracene derivatives are often employed to form extended one- or two-dimensional arrays. ljmu.ac.uk

Symmetry-Based Design: The synthesis of highly symmetric, discrete coordination clusters often employs a strategy that matches the symmetry of organic ligands with the coordination geometry of metal ions. nih.gov By functionalizing anthracene derivatives with strategically placed binding sites (e.g., pyridyl groups), they can act as panels or linkers in the self-assembly of complex three-dimensional polyhedra, such as molecular prisms and rectangles. nih.govresearchgate.net

Functional Group Placement: The introduction of specific functional groups onto the anthracene core is a critical design element. These groups direct the assembly process through specific noncovalent interactions and can impart desired functions to the final supramolecular material. frontiersin.org For example, attaching hydrogen-bonding moieties like carboxylic acids or amides can guide the formation of predictable patterns, while bulky substituents can be used to sterically control the packing arrangement and prevent quenching of fluorescence in the solid state. rsc.orgmdpi.com The dimethoxymethyl group in 9-(Dimethoxymethyl)anthracene, for instance, offers potential sites for hydrogen bonding and influences solubility and steric interactions.

The ultimate goal of these design principles is to encode the desired structural and functional information into the molecular precursors, allowing them to spontaneously form complex and useful supramolecular systems. acs.org

Noncovalent Interactions Driving Anthracene-Based Supramolecular Systems

The self-assembly of anthracene derivatives is governed by a combination of noncovalent interactions. While individually weak, their collective action dictates the structure, stability, and properties of the resulting supramolecular ensemble. acs.orgthno.org

Hydrogen bonding is a highly directional and specific interaction that is frequently used to control the self-assembly of anthracene derivatives. thno.org By incorporating functional groups capable of forming hydrogen bonds, such as carboxyl, amide, or hydroxyl groups, researchers can guide the molecules into specific arrangements like one-dimensional chains, tapes, or two-dimensional sheets. rsc.orgresearchgate.net

For example, 9-anthracenecarboxylic acid has been shown to form various polymorphic structures on surfaces, where the assembly is directed by hydrogen bonds between the carboxylic acid moieties. mdpi.comnih.gov Similarly, anthracene-guanidine derivatives utilize water molecules to form hydrogen-bonded T-shaped dimers, a process that is fundamental to their aggregation-induced emission properties. rsc.orgnih.gov Quantum chemical calculations have confirmed that the overlap between carbonyl groups on opposite sides of an anthracene backbone can lead to effective hydrogen bonding, driving the growth of self-assembled nanostructures. rsc.orgresearchgate.net

Table 1: Examples of Hydrogen-Bonded Supramolecular Systems Based on Anthracene Derivatives

| Anthracene Derivative | Interacting Groups | Resulting Supramolecular Structure | Key Finding | Reference(s) |

| 9,10-Anthraquinone | Carbonyl groups | One-dimensional nanorods | Overlap of carbonyl groups creates effective H-bonding for self-assembly. | rsc.orgresearchgate.net |

| Anthracene-guanidine derivative | Guanidinium group and water | T-shaped dimers | Water plays a crucial role by mediating H-bonding to guide the self-assembly. | rsc.orgnih.govuma.es |

| 9-Anthracenecarboxylic acid | Carboxylic acid groups | Two-fold interpenetrated networks | O–H···N hydrogen bonds with dipyridine coformers stabilize the cocrystal structure. | mdpi.com |

| (Anthracene-2-carbonyl)amino acids | Amide and carboxylic acid groups | Supramolecular hydrogels | Self-assembly is triggered by the addition of salts, leading to gel formation. | rsc.org |

As large, electron-rich aromatic systems, anthracene cores have a strong propensity to interact via π-π stacking. chemeurope.com This interaction is fundamental to the stability of many anthracene-based assemblies and significantly influences their electronic and photophysical properties. ljmu.ac.ukchemeurope.com The strength and geometry of π-π stacking can be tuned by introducing substituents on the anthracene ring, which can modify the electronic distribution and create steric effects. rsc.orgrsc.org

Common stacking arrangements include:

Parallel-displaced: In this geometry, the anthracene rings are offset from a direct face-to-face orientation. This arrangement is often energetically favorable and is observed in many crystalline organic materials. chinesechemsoc.org

T-shaped: This involves the edge of one aromatic ring pointing towards the face of another. chinesechemsoc.org

Sandwich (Face-to-Face): This arrangement is less common due to electrostatic repulsion but can be promoted in certain host-guest complexes or by specific substituents.

The ability of larger, pre-organized molecules (hosts) to bind smaller molecules (guests) is a cornerstone of supramolecular chemistry. thno.org Anthracene-based structures, particularly macrocycles and molecular cages, have been designed to act as hosts for a variety of guests. researchgate.net These host-guest complexes are formed and stabilized by a combination of noncovalent forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. nih.gov

A notable example involves the complexation of fullerenes (like C60 and C70) within anthracene-based macrocyclic rings and cages. researchgate.net The concave cavity of the host provides a complementary surface for the convex fullerene guest. In other systems, anthracene derivatives have been shown to form porous two-dimensional networks on surfaces that can selectively accommodate guest molecules like coronene (B32277) in their cavities. acs.orgnih.gov The functionality of these systems can be triggered by external stimuli; for example, the photodimerization of the anthracene units can alter the host structure and release the guest. acs.org Crown ethers containing anthracene units have also been synthesized, which can bind guests within the crown ether cavity while utilizing the anthracene moiety for fluorescence and mechanochromic responses. rsc.org

Table 2: Representative Anthracene-Based Host-Guest Systems

| Host System | Guest Molecule(s) | Driving Interactions | Key Feature | Reference(s) |

| Anthracene macrocyclic hexamer | Fullerenes (C60, C70) | C–H…π interactions | Formation of a "nano-Saturn" complex. | researchgate.net |

| 2D porous network of an anthracene derivative | Coronene, 1-phenyloctane | Host-guest chemistry | Guest molecules can be exchanged within the cavities of the 2D surface pattern. | acs.orgnih.gov |

| Anthracene-containing crown ether (An34C10) | 1,2,4,5-Tetracyanobenzene (TCNB) | C–H⋯N/O hydrogen bonds, aryl stacking | Host-guest complexation leads to fluorescence quenching and vapochromic behavior. | rsc.org |

| Cucurbit[n]uril (CB[n]) | 9-Substituted anthracene derivatives | Hydrophobic and ion-dipole interactions | The CB[n] host acts as a nanoreactor, controlling the photochemical reaction of the guest. | semanticscholar.org |

| Molecular clips with anthracene sidewalls | Electron-deficient aromatics (e.g., TCNB) | π-π interactions, charge-transfer | Complex formation induces color changes and charge-transfer luminescence. | nih.gov |

Fabrication and Characterization of Supramolecular Architectures

The construction of supramolecular assemblies from their molecular components can be achieved through various methodologies, each with distinct advantages. The characterization of these architectures often requires a combination of spectroscopic and microscopic techniques to elucidate their structure and properties.

Solution-Phase Assembly: This is the most traditional and widely used method for constructing supramolecular systems. It involves dissolving the molecular building blocks in a suitable solvent, where they self-assemble into the thermodynamically most stable architecture. ljmu.ac.uk The choice of solvent is critical, as it can influence solubility, mediate intermolecular interactions, and even become incorporated into the final structure. rsc.org Techniques such as slow evaporation, solvent diffusion, or cooling can be used to induce crystallization and isolate the assembled product. Many complex anthracene-based systems, including molecular cages and polymers, are formed using this approach. ljmu.ac.ukresearchgate.net Simple solution deposition techniques are also feasible for creating thin films of anthracene-based oligomers for applications in electronics. acs.org

Mechanochemical Assembly: This method involves the use of mechanical force, typically through grinding or ball-milling, to induce chemical transformations and self-assembly in the solid state. rsc.orgbeilstein-journals.org A significant advantage of mechanochemistry is that it is often solvent-free or requires only minimal amounts of liquid (liquid-assisted grinding, LAG), making it an environmentally friendly alternative to solution-based methods. mdpi.combeilstein-journals.org This approach has been successfully used to synthesize cocrystals of 9-anthracenecarboxylic acid with dipyridine coformers, yielding the same isostructural, interpenetrated networks as those obtained from solution but often in much shorter time frames. mdpi.com Mechanochemical methods are particularly well-suited for producing structures that may be difficult to access from solution due to low solubility or rapid precipitation. rsc.org

Advanced Characterization Techniques for Assembled Systems

The elucidation of supramolecular structures derived from precursors like this compound relies on a suite of advanced analytical methods. These techniques provide critical insights into molecular packing, aggregate morphology, and the dynamics of the assembly process in both solution and the solid state. The acetal (B89532) group of this compound serves as a protected aldehyde, which can be hydrolyzed in situ to 9-formylanthracene. This aldehyde is then commonly used as a reactive handle to form dynamic covalent bonds (e.g., imines, hydrazones), leading to the formation of well-defined self-assembling systems. The characterization of these resulting assemblies is paramount.

Single-Crystal X-ray Diffraction (SC-XRD): For systems that can be crystallized, SC-XRD offers unparalleled, atom-level resolution of the assembled state. It provides definitive proof of the molecular conformation and the specific non-covalent interactions governing the packing arrangement. Key parameters obtained include π-π stacking distances, slip angles between adjacent anthracene cores, and the geometry of hydrogen bonds or other directional interactions. For example, in crystalline assemblies of anthracene-based imines, SC-XRD can reveal a co-facial π-stacking arrangement, which is directly responsible for the unique photophysical properties of the aggregate.

Table 1: Representative Crystallographic Data for a Hypothetical Self-Assembled Anthracene Imine This table illustrates typical parameters obtained from SC-XRD analysis for an ordered aggregate formed from a derivative of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Interplanar π-π Distance | 3.52 Å | Indicates strong π-π interactions between anthracene cores. |

| Centroid-to-Centroid Distance | 3.85 Å | Measures the distance between the centers of adjacent aromatic rings. |

| Slip Angle (Long Axis) | 25.4° | Quantifies the offset between stacked anthracene units, influencing exciton (B1674681) coupling. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying aggregation in solution.

¹H NMR Spectroscopy: The formation of aggregates induces significant changes in the chemical environment of the protons. Protons on the anthracene core typically experience an upfield shift upon aggregation due to the magnetic anisotropy (shielding) effect of neighboring aromatic rings in a π-stacked arrangement. This provides clear evidence of assembly formation in solution.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules. Small, monomeric species diffuse rapidly and have large diffusion coefficients, while large, aggregated structures diffuse slowly. A DOSY experiment can thus simultaneously show signals for both the monomer and the aggregate, allowing for the calculation of the aggregate's hydrodynamic radius via the Stokes-Einstein equation.

Spectroscopic and Microscopic Techniques:

UV-Vis Absorption Spectroscopy: The formation of aggregates leads to changes in the electronic absorption spectrum compared to the monomer. The interaction between chromophores in the aggregate, described by Kasha's exciton theory, can cause a blue shift (hypsochromic shift) for H-aggregates (face-to-face) or a red shift (bathochromic shift) for J-aggregates (head-to-tail). A decrease in molar absorptivity (hypochromism) is also a common feature of H-aggregation.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques are essential for visualizing the morphology of the supramolecular assemblies. They can reveal whether the molecules assemble into nanofibers, nanoribbons, vesicles, or amorphous precipitates. This morphological information is crucial for correlating the molecular-level packing with the macroscopic structure and function of the material.

Impact of Supramolecular Organization on Photophysical Properties and Functionality

The organization of anthracene units into supramolecular architectures, often initiated from precursors like this compound, profoundly alters their photophysical properties. These changes are a direct consequence of electronic interactions between adjacent chromophores in the assembled state and are fundamental to the functionality of the resulting materials.

Excimer Formation and Aggregation-Caused Quenching (ACQ): Anthracene is a classic fluorophore that demonstrates the impact of aggregation on emission. In dilute solution, the monomer exhibits a characteristic, vibronically structured fluorescence spectrum in the blue region (typically ~390–450 nm). However, upon aggregation, when two anthracene planes are brought into close, co-facial proximity (< 4 Å), an alternative de-excitation pathway becomes available. An excited-state monomer can associate with a ground-state neighbor to form an "excited dimer" or excimer. This excimer state is lower in energy and results in a distinct, new emission band that is:

Red-shifted: Typically appearing as a broad, structureless band centered at a longer wavelength (>470 nm).

Concentration-dependent: The intensity of the excimer emission increases relative to the monomer emission as the concentration of the assembling species increases.

Exciton Coupling and Spectral Shifts: The nature of the π-stacking arrangement, as determined by techniques like SC-XRD, dictates the type of exciton coupling and the resulting shift in the absorption spectrum.

H-aggregation: Characterized by a face-to-face stacking of the transition dipoles of the anthracene units. This arrangement results in a "forbidden" transition to the lower exciton state and an "allowed" transition to the higher exciton state, causing a characteristic hypsochromic (blue) shift in the absorption spectrum. These aggregates are often weakly fluorescent or non-fluorescent due to ACQ.

J-aggregation: Characterized by a head-to-tail arrangement of the transition dipoles. This geometry leads to an "allowed" transition to the lower energy exciton state, resulting in a bathochromic (red) shift in the absorption spectrum. J-aggregates can be highly fluorescent, often with a narrow emission band and near-zero Stokes shift.

Table 2: Comparison of Photophysical Properties of Monomeric vs. Aggregated Anthracene Systems Data represents typical changes observed when a system derived from this compound transitions from a monomeric state in a good solvent to an aggregated state in a poor solvent or at high concentration.

| Property | Monomer (in THF) | H-Aggregate (in THF/Water) | Significance of Change |

|---|---|---|---|

| Absorption λₘₐₓ | ~385 nm (Vibronic structure) | ~370 nm (Blue-shifted, loss of structure) | Indicates strong exciton coupling in an H-type geometry. |

| Emission λₘₐₓ | ~410 nm (Structured monomer emission) | ~490 nm (Broad excimer emission) | Evidence of close π-π stacking and excimer formation. |

| Fluorescence Quantum Yield (ΦF) | ~0.30 | <0.05 | Demonstrates significant Aggregation-Caused Quenching (ACQ). |

| Fluorescence Lifetime (τ) | ~4.5 ns | ~15-20 ns (Excimer) and <1 ns (Quenched monomer) | The appearance of a long-lived species corresponds to the excimer state. |

Functionality from Supramolecular Organization: The modulation of photophysical properties through self-assembly is the basis for advanced functionalities. The distinct fluorescence response between monomer and aggregate states can be harnessed for chemical sensing, where the binding of an analyte triggers an assembly or disassembly process, resulting in a clear "turn-off" or "turn-on" signal. Furthermore, the formation of ordered, one-dimensional assemblies like nanofibers can facilitate exciton migration along the stack, a critical process for applications in organic electronics, light-harvesting systems, and organic nanowires. The anisotropic alignment of chromophores in such structures can also lead to polarized light emission, a desirable property for display technologies.

Research Applications and Future Directions for 9 Dimethoxymethyl Anthracene and Its Derivatives

Applications in Advanced Organic Synthesis

In the realm of organic chemistry, 9-(dimethoxymethyl)anthracene serves as both a useful protecting group and a key starting material for more complex anthracene-containing structures.

The dimethoxymethyl group, a dimethyl acetal (B89532) of an aldehyde, functions as a stable protecting group for the 9-position of the anthracene (B1667546) nucleus. This acetal is stable under various conditions, including basic hydrolysis and exposure to many nucleophiles and reducing agents, allowing chemists to perform reactions on other parts of a molecule without affecting the 9-position. tcichemicals.com

The protection is valuable because the 9- and 10-positions of anthracene are the most chemically reactive sites. google.com Once the desired transformations are complete, the protecting group can be removed. The deprotection of the dimethoxymethyl group to regenerate the aldehyde is typically achieved under acidic conditions. tcichemicals.comjst.go.jp For example, reagents like perchloric acid adsorbed on silica (B1680970) gel or tetrafluoroboric acid on silica gel can be used for this purpose. jst.go.jpjst.go.jp This strategy of protection and deprotection is fundamental in multi-step syntheses, enabling the construction of complex, precisely substituted anthracene derivatives that would be difficult to prepare otherwise. nih.gov

This compound is a valuable precursor for synthesizing a wide array of 9-substituted anthracene derivatives. The most direct transformation is its hydrolysis to 9-anthraldehyde (B167246). nih.gov This aldehyde is a crucial intermediate, serving as a gateway to numerous other functionalities. nist.gov

For instance, 9-anthraldehyde can be used in:

Vilsmeier-Haack type reactions: Although typically used to form aldehydes, related chemistry can modify the anthracene core. google.comorgsyn.org

Oxidation/Reduction: The aldehyde can be oxidized to 9-anthracene carboxylic acid or reduced to 9-anthracenemethanol (B72535), both of which are useful building blocks for esters and other derivatives. beilstein-journals.org

Condensation Reactions: It can react with various nitrogen-containing compounds to form imines or with active methylene (B1212753) compounds in Knoevenagel-type condensations.

Furthermore, the anthracene core itself, once appropriately functionalized using this precursor, can undergo further reactions. For example, bromoanthracenes derived from these pathways can participate in copper-assisted or palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to attach aryl, alkynyl, or other groups, leading to materials with tailored electronic and photophysical properties. beilstein-journals.orgmdpi.comresearchgate.net This versatility makes this compound a key starting point for creating the complex anthracene scaffolds needed for materials science and medicinal chemistry. nih.govbeilstein-journals.org

Contributions to Materials Science and Engineering

The rigid, planar, and fluorescent nature of the anthracene moiety makes it a highly desirable component in advanced materials. Derivatives originating from this compound are integral to the development of organic electronics and functional polymers.

Anthracene derivatives are a cornerstone in the field of organic electronics due to their strong fluorescence, high charge carrier mobility, and good thermal stability. frontiersin.orgrsc.org They are particularly valued as blue-emitting materials in OLEDs, a color that has historically been challenging to achieve with high efficiency and long operational lifetime. koreascience.kr The ability to functionalize the 9 and 10 positions, often starting from precursors like this compound, allows for the fine-tuning of the emission color, quantum efficiency, and solid-state packing. koreascience.krresearchgate.net

In Organic Field-Effect Transistors (OFETs), the planar structure of anthracene facilitates strong π-π stacking interactions, which is crucial for efficient charge transport. frontiersin.orgrsc.org Anthracene-based compounds have been successfully used as the active semiconductor layer in OFETs, demonstrating high hole mobility. rsc.orgresearchgate.net Research has shown that modifying the anthracene core with different substituents can significantly alter the charge transport properties, enabling the design of materials that are optimized for either hole (p-type) or electron (n-type) transport. researchgate.netrsc.orgaip.org

| Device Type | Anthracene Derivative Class | Key Performance Metric | Application | Reference |

|---|---|---|---|---|

| OLED | 9,10-disubstituted anthracenes | Blue Emission, Luminous Efficiency: 3.26 cd/A | Displays, Lighting | koreascience.kr |

| OFET | Anthracene-BTBT Dyads/Triads | Hole Mobility: up to 5.4 cm²/V·s | Transistors, Circuits | rsc.org |

| OFET | Diphenylanthracene | High Charge Mobility | Semiconductors | researchgate.net |

| Phototransistor | BTBT-An-BTBT | Photoresponsivity: 5375 A/W | Light Sensors | rsc.org |

The incorporation of anthracene units into polymers can impart desirable properties such as fluorescence, photoconductivity, and thermal stability. tandfonline.com this compound and its derivatives, particularly 9-anthraldehyde, can be converted into monomers suitable for polymerization. For example, it can be transformed into 9-vinylanthracene (B1293765) or anthracene-containing methacrylates, which can then be polymerized or copolymerized with other monomers like styrene (B11656) or 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netuq.edu.aunih.gov

These anthracene-containing polymers have diverse applications:

Luminescent Polymers: Used as fluorescent markers for studying macromolecular structures and dynamics. tandfonline.com

Conducting Polymers: Copolymers with units like EDOT can create materials with tunable electronic and electrochromic properties, changing color in response to an electric potential. nih.gov

Reversible Polymer Systems: The anthracene group can undergo a [4+4] photodimerization upon exposure to UV light. This process is often reversible, either thermally or with a different wavelength of light, allowing for the creation of self-healing or photo-responsive polymer networks. researchgate.net

Low-Band-Gap Polymers: Ethynylene-bridged anthracene polymers, synthesized via on-surface protocols, have shown potential as low-band-gap semiconductors for near-infrared applications. nih.govdiva-portal.org